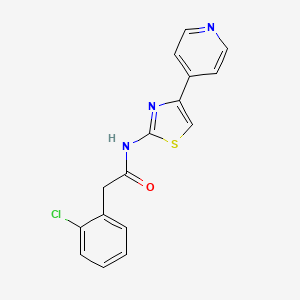

WAY-655978

Beschreibung

Eigenschaften

Molekularformel |

C16H12ClN3OS |

|---|---|

Molekulargewicht |

329.8 g/mol |

IUPAC-Name |

2-(2-chlorophenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C16H12ClN3OS/c17-13-4-2-1-3-12(13)9-15(21)20-16-19-14(10-22-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |

InChI-Schlüssel |

MFGRJJFHPIQYGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

WAY-655978: A Technical Guide to its Chemical Properties and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of WAY-655978, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), glycogen synthase kinase (GSK), and other AGC family protein kinases. This guide details its chemical properties, outlines experimental protocols for its characterization, and explores its impact on key signaling pathways.

Core Chemical Properties

This compound is a small molecule inhibitor with the following key chemical identifiers and properties.

| Property | Value |

| CAS Number | 692869-98-0 |

| Molecular Formula | C₁₆H₁₂ClN₃OS |

| Molecular Weight | 329.80 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-N-(5-(pyridin-2-yl)thiazol-2-yl)acetamide |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization and application of this compound are provided below.

Synthesis of this compound

A plausible synthetic route for this compound, based on the synthesis of structurally similar thiazole-2-acetamide derivatives, is outlined below. This multi-step synthesis involves the formation of a key thiazole intermediate followed by an acylation reaction.

Step 1: Synthesis of 2-amino-5-(pyridin-2-yl)thiazole

-

To a solution of 2-acetylpyridine in a suitable solvent such as ethanol, add an equimolar amount of thiourea.

-

Add a catalytic amount of a cyclizing agent, such as iodine.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-(pyridin-2-yl)thiazole.

Step 2: Synthesis of 2-(4-chlorophenyl)acetyl chloride

-

To a solution of 4-chlorophenylacetic acid in a dry, inert solvent such as dichloromethane, add an excess of a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the excess chlorinating agent and solvent under reduced pressure to yield 2-(4-chlorophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (2-(4-chlorophenyl)-N-(5-(pyridin-2-yl)thiazol-2-yl)acetamide)

-

Dissolve the 2-amino-5-(pyridin-2-yl)thiazole intermediate in a dry aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-(4-chlorophenyl)acetyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Kinase Inhibition Assays

The inhibitory activity of this compound against its target kinases can be determined using various in vitro kinase assay formats. Below are generalized protocols for assessing ROCK, ERK, and GSK-3β activity.

ROCK Kinase Activity Assay

This assay measures the phosphorylation of a specific ROCK substrate.

-

Reagents and Materials:

-

Recombinant active ROCK protein

-

ROCK-specific substrate (e.g., a peptide derived from myosin phosphatase target subunit 1, MYPT1)

-

ATP

-

Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like Tris-HCl)

-

This compound (or other inhibitors) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

-

96- or 384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In the assay plate, add the recombinant ROCK enzyme, the specific substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate or ADP produced using the chosen detection method.

-

Determine the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

ERK Phosphorylation Assay (Cell-Based)

This assay measures the inhibition of ERK phosphorylation in a cellular context.

-

Reagents and Materials:

-

A suitable cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

A stimulant to activate the ERK pathway (e.g., epidermal growth factor, EGF)

-

This compound at various concentrations

-

Lysis buffer

-

Antibodies specific for phosphorylated ERK (p-ERK) and total ERK

-

Detection system (e.g., Western blotting, ELISA, or in-cell Western)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the chosen agonist (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

-

Lyse the cells directly in the wells.

-

Detect the levels of p-ERK and total ERK in the cell lysates using the chosen detection method.

-

Normalize the p-ERK signal to the total ERK signal.

-

Calculate the percentage of inhibition of ERK phosphorylation for each concentration of this compound and determine the IC₅₀ value.

-

GSK-3β Kinase Activity Assay

This assay quantifies the phosphorylation of a GSK-3β-specific substrate.

-

Reagents and Materials:

-

Recombinant active GSK-3β protein

-

GSK-3β substrate (e.g., a phosphopeptide like phospho-GS2)

-

ATP

-

Kinase assay buffer

-

This compound at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

To the assay plate, add the GSK-3β enzyme, the substrate peptide, and the inhibitor.

-

Start the reaction by adding ATP.

-

Incubate at a controlled temperature for a set time.

-

Terminate the reaction.

-

Measure the amount of ADP produced, which is proportional to the kinase activity.

-

Determine the IC₅₀ value of this compound for GSK-3β inhibition.

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting key kinases in several critical signaling pathways.

ROCK Signaling Pathway

The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by influencing the actin cytoskeleton. ROCK inhibitors, such as this compound, typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream substrates like myosin light chain (MLC) and MYPT1.[1] This inhibition leads to a reduction in actin stress fiber formation and cellular contractility.

References

In-depth Technical Review of WAY-655978: Mechanism of Action

A comprehensive analysis of the available scientific literature reveals a significant lack of detailed information regarding the mechanism of action, quantitative data, and experimental protocols for the compound identified as WAY-655978.

Initial investigations suggest that this compound is categorized as a multi-kinase inhibitor, with literature from chemical suppliers indicating its activity against Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), glycogen synthase kinase (GSK), and AGC protein kinases. However, beyond this high-level classification, there is a notable absence of published preclinical or clinical research data in the public domain.

This scarcity of information prevents the construction of a detailed technical guide as requested. Key components of such a guide, including quantitative data for bioactivity, detailed experimental methodologies, and elucidated signaling pathways, are not available in the scientific literature based on the identifier "this compound."

Potential reasons for this lack of publicly available data could include:

-

The compound is in a very early stage of development, and research findings have not yet been published.

-

The identifier "this compound" may be an internal designation, with the compound being more widely known under a different name in scientific literature.

-

The research and development of this compound may have been discontinued before reaching the publication stage.

Without access to primary research articles or comprehensive pharmacological profiles, a thorough review of this compound's mechanism of action and the creation of the requested in-depth technical guide with data tables, experimental protocols, and signaling pathway diagrams are not feasible at this time. Further investigation would require access to proprietary or unpublished research data.

No Publicly Available Data on the Biological Targets of WAY-655978 in Signaling Pathways

Despite a comprehensive search of scientific literature and publicly accessible databases, there is currently no specific, verifiable information regarding the biological targets or mechanism of action of the chemical compound WAY-655978.

Initial inquiries suggested that this compound may act as an inhibitor of several protein kinases, including ROCK, ERK, GSK, and AGC. However, these claims originate from commercial vendor websites and are not substantiated by any peer-reviewed scientific publications. Consequently, the assertion lacks the rigorous experimental validation necessary for inclusion in a technical guide for researchers and drug development professionals.

Further investigation into compounds with similar nomenclature (e.g., WAY-163909, WAY-161503) revealed them to be modulators of serotonin receptors, particularly the 5-HT2C and 5-HT6 subtypes. This led to the hypothesis that this compound might also interact with the serotonergic system. However, no direct evidence, such as binding affinity data (Ki) or functional assay results (IC50, EC50), could be found to support this hypothesis for this compound.

The absence of primary research articles, patents with biological data, or preclinical data packages in the public domain makes it impossible to fulfill the user's request for an in-depth technical guide. Key information required for such a document, including:

-

Quantitative Data: Binding affinities, potency in functional assays, and selectivity profiles.

-

Experimental Protocols: Detailed methodologies for binding assays, functional assays, or kinase inhibition assays.

-

Signaling Pathways: Confirmed molecular pathways modulated by this compound.

is not available. Without this foundational scientific data, any attempt to create the requested tables, diagrams, and detailed protocols would be based on speculation and would not meet the standards of a technical guide for a scientific audience.

Therefore, we must conclude that the biological targets of this compound and its role in any signaling pathways have not been disclosed or published in a manner that is publicly accessible.

WAY-655978: A Technical Guide to Solubility, Stability, and Storage

This guide provides an in-depth technical overview of the solubility, stability, and recommended storage conditions for WAY-655978, a potent inhibitor of ROCK, ERK, GSK, and AGC protein kinases. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂ClN₃OS |

| Molecular Weight | 329.80 g/mol |

| CAS Number | 692869-98-0 |

Solubility

This compound exhibits solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO). Detailed solubility data is presented below. It is important to note that the hygroscopic nature of DMSO can affect solubility, and the use of freshly opened solvent is recommended. For aqueous solutions, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.

Table 1: Solubility of this compound

| Solvent | Concentration | Method |

| DMSO | 10 mM | Standard Dilution |

| DMSO | 25 mg/mL (approx. 75.80 mM) | Ultrasonic assistance may be required |

Stability and Storage

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The compound is available in both powder and solvent forms, with distinct storage recommendations for each.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | |

| Powder | 4°C | 2 years | |

| In Solvent | -80°C | 6 months | Protect from light |

| In Solvent | -20°C | 1 month | Protect from light |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, adapted from standard protocols for small molecule kinase inhibitors.

Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of this compound in a specific buffer.

Materials:

-

This compound (solid powder)

-

Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the buffer.

-

Cap the vial tightly and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Analyze the concentration of dissolved this compound in the supernatant using a validated HPLC-UV method.

-

The measured concentration represents the thermodynamic solubility.

Chemical Stability Assay in Solution

This protocol assesses the stability of this compound in a solution over time under specific conditions.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Buffer or solvent of interest

-

HPLC-UV system

-

Incubator or environmental chamber

Procedure:

-

Dilute the this compound stock solution to the desired final concentration in the test buffer or solvent.

-

Immediately analyze an aliquot of the solution (T=0) using a validated HPLC-UV method to determine the initial peak area of the compound.

-

Store the remaining solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).

-

At predetermined time points (e.g., 0, 3, 6, 12, 24 hours), withdraw aliquots of the solution.

-

Analyze each aliquot by HPLC-UV to measure the peak area of this compound.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the degradation rate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound and a general workflow for its analysis.

Experimental workflow for this compound analysis.

Inhibition of the ROCK signaling pathway by this compound.

Inhibition of the ERK (MAPK) signaling pathway by this compound.

Inhibition of the GSK-3 signaling pathway by this compound.

In Vitro Characterization of WAY-655978: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-655978 has been identified as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), glycogen synthase kinase (GSK), and other members of the AGC protein kinase family. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the in vitro characterization of this compound. Due to the limited publicly available quantitative data for this specific compound, this document outlines established experimental protocols and signaling pathways relevant to inhibitors of these kinase families, offering a foundational approach for its detailed investigation.

Data Presentation

Quantitative data for the inhibitory activity of this compound against its putative targets are not extensively available in the public domain. The following tables are structured to present key in vitro parameters and should be populated as experimental data becomes available.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | Parameter | Value (nM) | Reference |

| ROCK1 | Biochemical | IC₅₀ | Data not available | |

| ROCK2 | Biochemical | IC₅₀ | Data not available | |

| ERK1 (MAPK3) | Biochemical | IC₅₀ | Data not available | |

| ERK2 (MAPK1) | Biochemical | IC₅₀ | Data not available | |

| GSK3α | Biochemical | IC₅₀ | Data not available | |

| GSK3β | Biochemical | IC₅₀ | Data not available | |

| Other AGC Kinases | Biochemical | IC₅₀ | Data not available |

Table 2: Cellular Activity Profile of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Relevant Cancer Cell Line | Cell Viability | GI₅₀ | Data not available | |

| Relevant Neuronal Cell Line | Neurite Outgrowth | EC₅₀ | Data not available | |

| Other | Specify | Specify | Data not available |

Experimental Protocols

The following sections detail standardized protocols for the in vitro characterization of kinase inhibitors like this compound.

Biochemical Kinase Assays

These assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

2.1.1. Radiometric Kinase Assay (e.g., for ROCK, ERK, GSK3)

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a specific substrate.

-

Materials:

-

Purified recombinant kinase (e.g., ROCK2, ERK2, GSK3β)

-

Specific peptide or protein substrate (e.g., Myelin Basic Protein for ERK, GS-2 peptide for GSK3)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

This compound stock solution in DMSO

-

P81 phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or phosphorimager

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper or by adding SDS-PAGE loading buffer.

-

If using P81 paper, wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or by autoradiography/phosphorimaging after SDS-PAGE.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

-

2.1.2. Fluorescence/Luminescence-Based Kinase Assays

These assays offer non-radioactive alternatives and are often amenable to high-throughput screening.

-

Example: ADP-Glo™ Kinase Assay (Promega)

-

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Procedure:

-

Perform the kinase reaction as described above, but with non-radiolabeled ATP.

-

After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

-

Calculate IC₅₀ values as described for the radiometric assay.

-

-

Cell-Based Functional Assays

These assays assess the effect of the compound on kinase-mediated signaling pathways within a cellular context.

2.2.1. Western Blotting for Phosphoprotein Levels

This technique measures the phosphorylation state of downstream substrates of the targeted kinases.

-

Materials:

-

Cultured cells known to have active ROCK, ERK, or GSK3 signaling pathways.

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-MYPT1 for ROCK, p-ERK1/2 for ERK, p-GSK3β(Ser9) for upstream inhibition, or p-Tau for GSK3 activity).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time.

-

If necessary, stimulate the signaling pathway of interest (e.g., with growth factors for the ERK pathway).

-

Wash cells with cold PBS and lyse them.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the effect of this compound on substrate phosphorylation.

-

2.2.2. Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines that are dependent on the targeted kinase pathways.

-

Materials:

-

Cancer cell lines (e.g., those with activating mutations in the Ras-ERK pathway).

-

This compound

-

Cell culture medium and supplements

-

Reagents for viability assessment (e.g., MTT, CellTiter-Glo®).

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach.

-

Treat cells with a serial dilution of this compound.

-

Incubate for a period of time (e.g., 72 hours).

-

Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the concentration of this compound that causes 50% inhibition of cell growth (GI₅₀).

-

Mandatory Visualizations

Signaling Pathways

Caption: ROCK Signaling Pathway and Point of Inhibition.

Caption: ERK/MAPK Signaling Pathway and Point of Inhibition.

Caption: GSK3 Signaling Pathways and Point of Inhibition.

Experimental Workflow

Caption: In Vitro Kinase Inhibitor Characterization Workflow.

Unveiling the Chemical Identity of WAY-655978

WAY-655978 is a specific chemical entity with a defined molecular structure. This guide provides the foundational chemical information for this compound, including its chemical structure and its formal name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

Chemical Structure

The two-dimensional representation of the this compound molecule is depicted below. The structure reveals a central thiazole ring linked to a pyridine ring on one side and an acetamide group on the other, which in turn is connected to a chlorophenyl group.

IUPAC Name

The systematic and unambiguous name for this compound, following the rules of IUPAC nomenclature, is:

2-(3-chlorophenyl)-N-(2-(pyridin-4-yl)thiazol-4-yl)acetamide

This name precisely describes the arrangement of atoms and functional groups within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂ClN₃OS |

| Molecular Weight | 329.80 g/mol |

| CAS Number | 692869-98-0 |

| SMILES | O=C(NC1=NC(C2=CC=NC=C2)=CS1)CC3=CC=CC=C3Cl |

Further Research and Data

Unveiling the Molecular Interactions of Kinase Inhibitors: A Methodological Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on the binding affinity or kinetics of WAY-655978 with its putative protein kinase targets (ROCK, ERK, GSK, and AGC kinases). The information that this compound inhibits these kinase families is based on vendor information which has not been substantiated by published research.

This technical guide provides a detailed overview of the standard experimental methodologies employed to characterize the binding affinity and kinetics of small molecule inhibitors targeting protein kinases. While specific data for this compound is unavailable, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge of the principles, protocols, and data analysis involved in such characterization, using the putative kinase targets of this compound as illustrative examples.

Core Concepts in Target Protein Binding Affinity and Kinetics

The interaction between a small molecule inhibitor and its target protein is defined by two key aspects: binding affinity and binding kinetics .

-

Binding Affinity refers to the strength of the binding interaction at equilibrium. It is a measure of how tightly an inhibitor binds to its target. High affinity is often a desirable characteristic for a potent drug. Key parameters to quantify binding affinity are:

-

Dissociation Constant (Kd): The concentration of inhibitor at which half of the target protein is occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

Inhibition Constant (Ki): The concentration of an inhibitor required to produce half-maximum inhibition. It is a measure of the inhibitor's potency and is independent of substrate concentration in enzymatic assays.

-

Half-maximal Inhibitory Concentration (IC50): The concentration of an inhibitor that is required to inhibit a given biological process or component by 50%. The IC50 value is dependent on the experimental conditions, particularly the substrate concentration.

-

-

Binding Kinetics describes the rates at which an inhibitor associates with and dissociates from its target protein. These dynamic aspects of the binding process can have a significant impact on a drug's efficacy and duration of action. The primary kinetic parameters are:

-

Association Rate Constant (kon or ka): The rate at which the inhibitor binds to the target protein.

-

Dissociation Rate Constant (koff or kd): The rate at which the inhibitor-protein complex dissociates. A slow koff can lead to a prolonged duration of action.

-

Quantitative Data Summary of Key Binding Parameters

The following table summarizes the key parameters used to quantify binding affinity and kinetics, along with the common experimental techniques used for their determination.

| Parameter | Description | Common Experimental Techniques |

| Kd (Dissociation Constant) | Concentration of ligand at which 50% of the target protein is bound at equilibrium. | Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |

| Ki (Inhibition Constant) | Concentration of a competitive inhibitor that doubles the apparent Km of the substrate. | Enzyme Inhibition Assays (e.g., Kinase Activity Assays) |

| IC50 (Half-maximal Inhibitory Concentration) | Concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Enzyme Inhibition Assays (e.g., Kinase Activity Assays) |

| kon (Association Rate Constant) | The rate of the bimolecular association of the inhibitor and the target protein. | Surface Plasmon Resonance (SPR) |

| koff (Dissociation Rate Constant) | The rate of the unimolecular dissociation of the inhibitor-protein complex. | Surface Plasmon Resonance (SPR) |

Experimental Protocols for Determining Binding Affinity and Kinetics

A variety of in vitro assays can be employed to characterize the binding of an inhibitor to a protein kinase. The choice of assay depends on factors such as the availability of reagents, the required throughput, and the specific parameters to be measured.

Radioligand Binding Assay (for Kd and Bmax)

This technique directly measures the binding of a radiolabeled ligand to its receptor.

Principle: A radiolabeled version of the inhibitor (or a known ligand that binds to the same site) is incubated with the target kinase. The amount of bound radioactivity is then measured to determine the affinity (Kd) and the total number of binding sites (Bmax).

Methodology:

-

Preparation of Membranes/Protein: Prepare cell membranes expressing the target kinase or use purified recombinant kinase.

-

Incubation: Incubate the protein preparation with increasing concentrations of the radiolabeled ligand in a suitable buffer. For competition assays, a fixed concentration of radioligand is co-incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration. For saturation binding, the data is fitted to a one-site binding model to determine Kd and Bmax. For competition binding, the data is used to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.

Kinase Activity Assay (for IC50 and Ki)

These assays measure the enzymatic activity of the kinase in the presence of an inhibitor.

Principle: The transfer of a phosphate group from ATP to a substrate (peptide or protein) by the kinase is monitored. The effect of the inhibitor on this reaction is quantified.

Methodology (Example: Homogeneous Time-Resolved Fluorescence - HTRF®):

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., ROCK, ERK, GSK), a specific biotinylated peptide substrate, ATP, and the test inhibitor (this compound) at various concentrations.

-

Kinase Reaction: In a microplate, incubate the kinase with the inhibitor for a defined period. Initiate the kinase reaction by adding the peptide substrate and ATP. Allow the reaction to proceed for a set time at an optimal temperature.

-

Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

Signal Measurement: After incubation, read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki can be calculated from the IC50 if the ATP concentration and its Km are known.

Surface Plasmon Resonance (SPR) (for kon, koff, and Kd)

SPR is a label-free technique that allows for the real-time monitoring of binding events.

Principle: The target kinase is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to the kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology:

-

Immobilization: Covalently immobilize the purified target kinase onto the surface of a sensor chip.

-

Association Phase: Inject a series of concentrations of the inhibitor (the analyte) over the sensor surface at a constant flow rate. The SPR signal increases as the inhibitor binds to the immobilized kinase.

-

Dissociation Phase: Replace the inhibitor solution with buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the kinase.

-

Regeneration: Inject a solution to remove the bound inhibitor and regenerate the sensor surface for the next cycle.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Generalized protein kinase signaling pathway and point of inhibition.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for a competitive fluorescence polarization binding assay.

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

Methodological & Application

WAY-655978: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-655978, also known as WAY-600, is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR). It effectively blocks the activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) by targeting the mTOR kinase domain.[1][2][3] With an IC50 of 9 nM for the recombinant mTOR enzyme, this compound serves as a powerful tool for investigating the roles of mTOR signaling in various cellular processes, including cell growth, proliferation, and survival.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, cell cycle progression, and apoptosis.

Data Presentation

The following table summarizes the known quantitative data for this compound (WAY-600) from in vitro studies.

| Parameter | Value | Cell Line(s) | Observations | Reference(s) |

| IC50 (recombinant mTOR) | 9 nM | N/A (enzyme assay) | Potent and selective inhibitor. | [1][2][3][4] |

| Effective Concentration Range (Cell Viability) | 1 - 1000 nM | HepG2, Huh-7 | Concentration- and time-dependent inhibition of viability. | [1][5] |

| Concentration for mTORC1/2 Inhibition | 100 nM | Not specified | Sufficient to almost completely block mTORC1 (p-S6K1, p-4E-BP1) and mTORC2 (p-AKT S473) activation. | [1][2][5] |

| Effect on Cell Proliferation | Concentration-dependent | HepG2 | Inhibition of BrdU incorporation. | [1][5] |

| Effect on Apoptosis | Concentration-dependent | HepG2 | Dose-dependent increase in caspase-3 and caspase-9 activity. | [1][5] |

| Effect on Cell Cycle | Not specified | Various cancer cell lines | Induces G1 cell cycle arrest. | [4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway targeted by this compound and a general experimental workflow for its application in cell culture.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

This compound

-

Complete cell culture medium

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and then detach them with trypsin. Combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for mTOR Pathway Proteins

This protocol allows for the examination of the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

This compound

-

Complete cell culture medium

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells in 6-well plates with this compound (e.g., 100 nM) for a short duration (e.g., 1-4 hours). Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. WAY-600 | mTOR Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for WAY-655978 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-655978 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38α a significant therapeutic target. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound and its effects on downstream signaling.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Technology |

| p38α (MAPK14) | 15 | ADP-Glo™ Kinase Assay |

| p38β (MAPK11) | 250 | ADP-Glo™ Kinase Assay |

| JNK1 | >10,000 | ADP-Glo™ Kinase Assay |

| JNK2 | >10,000 | ADP-Glo™ Kinase Assay |

| ERK1 | >10,000 | ADP-Glo™ Kinase Assay |

| IKKβ | >10,000 | ADP-Glo™ Kinase Assay |

| MK2 | 85 | Radiometric Filter Binding Assay |

| PRAK | 120 | Radiometric Filter Binding Assay |

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Biochemical Kinase Assay: p38α Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against p38α kinase using a luminescence-based ADP detection assay.

Materials:

-

Recombinant human p38α kinase (active)

-

p38 MAPK substrate peptide (e.g., ATF-2)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing p38α kinase and the p38 substrate peptide in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for p38α.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. Briefly, add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]

-

Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[3]

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay: Inhibition of TNF-α Release in THP-1 Cells

This protocol measures the ability of this compound to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit or HTRF/AlphaLISA assay kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Differentiate the THP-1 monocytes into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL and incubating for 48 hours at 37°C in a 5% CO2 incubator.

-

After differentiation, gently aspirate the medium and replace it with fresh, serum-free RPMI-1640 medium.

-

Prepare a serial dilution of this compound in serum-free RPMI-1640.

-

Pre-treat the cells by adding the diluted this compound or vehicle (DMSO) to the wells and incubate for 1 hour at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[4]

-

Incubate the plate for 4-6 hours at 37°C.[4]

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit or a homogeneous assay format like HTRF or AlphaLISA, following the manufacturer's instructions.[5][6]

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Caption: p38 MAPK signaling pathway inhibited by this compound.

References

- 1. sinobiological.com [sinobiological.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. promega.com [promega.com]

- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Designing In Vivo Animal Model Studies for WAY-655978: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-655978 has been identified as a multi-kinase inhibitor targeting Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), glycogen synthase kinase 3 (GSK-3), and other members of the AGC protein kinase family. This broad-spectrum activity suggests its potential therapeutic application in a range of diseases, including cancer, neuroinflammatory conditions, and neurological disorders. Due to the absence of specific published in vivo studies for this compound, this document provides a comprehensive guide to designing robust preclinical animal model studies based on its known kinase targets. The following application notes and protocols are derived from established methodologies for inhibitors of these pathways.

Signaling Pathways of Interest

The kinase targets of this compound are integral components of major signaling cascades that regulate cell proliferation, survival, inflammation, and neuronal function. Understanding these pathways is crucial for designing relevant in vivo studies and selecting appropriate pharmacodynamic markers.

Caption: Key signaling pathways modulated by this compound.

General Experimental Workflow

A systematic approach is essential for evaluating the in vivo efficacy and safety of a novel compound like this compound. The following workflow outlines the key stages of a preclinical in vivo study.

Caption: General workflow for in vivo animal model studies.

Application Note 1: Oncology - Xenograft Models

Given that ERK and AGC kinases are frequently dysregulated in cancer, a logical first step is to evaluate this compound in human tumor xenograft models.

Recommended Animal Models

-

Cell Line-Derived Xenografts (CDX): Utilize human cancer cell lines with known mutations in the RAS/RAF/MEK/ERK or PI3K/Akt pathways.

-

Patient-Derived Xenografts (PDX): For a more clinically relevant model, use PDX models that retain the heterogeneity of the original tumor.

Data Presentation: Hypothetical Efficacy in a Colorectal Cancer Xenograft Model

| Treatment Group | N | Dosing Regimen | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | 10 | Daily, p.o. | 1500 ± 250 | - | +5.0 ± 2.0 |

| This compound (10 mg/kg) | 10 | Daily, p.o. | 900 ± 150 | 40 | +3.5 ± 1.5 |

| This compound (30 mg/kg) | 10 | Daily, p.o. | 450 ± 100 | 70 | +1.0 ± 2.5 |

| This compound (100 mg/kg) | 10 | Daily, p.o. | 225 ± 75 | 85 | -3.0 ± 3.0 |

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

-

Cell Culture and Implantation:

-

Culture human colorectal cancer cells (e.g., HT-29, which has a BRAF mutation) under standard conditions.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.[1]

-

-

Tumor Monitoring and Grouping:

-

Monitor tumor growth 2-3 times per week using digital calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).[1]

-

-

Drug Formulation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administer the designated dose orally (p.o.) once daily at a volume of 10 mL/kg.[1]

-

-

Efficacy and Tolerability Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.[2]

-

-

Pharmacodynamic Analysis:

-

Collect satellite groups of mice at various time points after the final dose.

-

Harvest tumors and analyze lysates by Western blot for downstream targets of ROCK (p-MLC), ERK (p-ERK), and GSK-3 (p-GSK-3β).

-

Application Note 2: Neuroinflammation - Lipopolysaccharide (LPS) Induced Model

The involvement of GSK-3 and ERK in inflammatory signaling suggests a potential role for this compound in treating neuroinflammatory conditions.

Recommended Animal Model

-

LPS-induced Neuroinflammation: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration of LPS in mice or rats to induce a robust inflammatory response in the central nervous system.[3][4]

Data Presentation: Hypothetical Cytokine Levels in Brain Homogenates

| Treatment Group | N | Dosing Regimen | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Vehicle + Saline | 8 | Daily, p.o. | 10 ± 2 | 15 ± 3 | 20 ± 4 |

| Vehicle + LPS | 8 | Daily, p.o. | 150 ± 25 | 200 ± 30 | 250 ± 40 |

| This compound (10 mg/kg) + LPS | 8 | Daily, p.o. | 100 ± 20 | 140 ± 25 | 175 ± 30 |

| This compound (30 mg/kg) + LPS | 8 | Daily, p.o. | 60 ± 15 | 80 ± 15 | 100 ± 20 |

Experimental Protocol: LPS-Induced Neuroinflammation Study

-

Animal and Housing:

-

Use adult male C57BL/6 mice, housed individually with ad libitum access to food and water.

-

-

Drug Administration:

-

Administer this compound or vehicle orally for 7 days prior to the LPS challenge.

-

-

LPS Challenge:

-

On day 7, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[3]

-

-

Tissue Collection:

-

At a predetermined time point post-LPS injection (e.g., 4-6 hours), euthanize the mice and perfuse with ice-cold saline.

-

Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

-

-

Biochemical Analysis:

-

Homogenize brain tissue and measure pro-inflammatory cytokine levels (IL-1β, TNF-α, IL-6) using commercially available ELISA kits.

-

Perform Western blot analysis on brain lysates to assess the phosphorylation status of ERK and GSK-3β.

-

Application Note 3: Neurological Disorders - Behavioral Models

Given the role of GSK-3 and ERK in neuronal plasticity and mood regulation, this compound could be investigated for its effects on behavior in relevant animal models.

Recommended Animal Models

-

Forced Swim Test (FST): A common model to assess antidepressant-like activity.

-

Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

-

Y-Maze Test: To assess spatial working memory.

Data Presentation: Hypothetical Results in Behavioral Tests

| Treatment Group | N | Dosing Regimen | Immobility Time in FST (s) | Distance Traveled in Open Field (cm) | Spontaneous Alternation in Y-Maze (%) |

| Vehicle Control | 12 | Daily, p.o. for 14 days | 120 ± 15 | 3500 ± 400 | 55 ± 5 |

| This compound (10 mg/kg) | 12 | Daily, p.o. for 14 days | 90 ± 10 | 3400 ± 350 | 65 ± 6 |

| This compound (30 mg/kg) | 12 | Daily, p.o. for 14 days | 60 ± 8 | 3600 ± 420 | 75 ± 7 |

Experimental Protocol: Behavioral Testing Battery

-

Animal and Drug Administration:

-

Use adult male BALB/c mice, known for their sensitivity in behavioral assays.

-

Administer this compound or vehicle orally for 14 consecutive days.

-

-

Open Field Test (Day 13):

-

Place each mouse in the center of a square arena (e.g., 50 cm x 50 cm) and allow it to explore freely for 10 minutes.

-

Use an automated tracking system to record the total distance traveled and time spent in the center versus the periphery.

-

-

Forced Swim Test (Day 14):

-

Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

-

Score the last 4 minutes for immobility time.[5]

-

-

Y-Maze Test (Day 15):

-

Place each mouse at the end of one arm of a Y-shaped maze and allow it to explore all three arms freely for 8 minutes.

-

Record the sequence of arm entries to calculate the percentage of spontaneous alternations.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationship

Establishing a clear PK/PD relationship is critical for optimizing the dosing regimen and interpreting efficacy data.

Caption: Logical flow of the PK/PD relationship.

Data Presentation: Hypothetical Pharmacokinetic Parameters in Mice

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |

| This compound | 30 | 1500 | 1.0 | 9000 | 45 |

Experimental Protocol: Pharmacokinetic Study

-

Animal and Dosing:

-

Use male C57BL/6 mice.

-

Administer a single oral dose of this compound. For intravenous administration, use a separate cohort and a lower dose.

-

-

Blood Sampling:

-

Collect serial blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

-

-

Plasma Analysis:

-

Centrifuge blood to separate plasma.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

-

Conclusion

The multi-kinase inhibitor this compound holds promise for treating a variety of diseases. The application notes and protocols provided herein offer a comprehensive framework for designing and executing in vivo animal model studies to rigorously evaluate its preclinical efficacy, mechanism of action, and safety profile. A systematic and well-designed in vivo program is essential for the successful translation of this compound into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

Unraveling the Role of WAY-655978 in Oncology: Application Notes and Protocols for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

The selective targeting of signaling pathways that drive cancer progression is a cornerstone of modern oncology research. WAY-655978 has emerged as a compound of interest for its potential to modulate key cellular processes implicated in tumorigenesis. These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and comparable studies.

Mechanism of Action

This compound is an investigational compound that has been shown to exert its effects through the modulation of specific signaling pathways within cancer cells. While the precise molecular target is a subject of ongoing research, preliminary studies suggest its involvement in pathways critical for cell proliferation, survival, and differentiation. Understanding the mechanism of action is fundamental to designing experiments and interpreting results in the context of cancer biology.[1][2]

Data Presentation: Quantifying the Effects of this compound

To ensure clarity and comparability of results, all quantitative data from experiments involving this compound should be summarized in structured tables. This includes, but is not limited to, IC50 values, cell viability percentages, apoptosis rates, and changes in protein expression levels.

Table 1: Proliferation Inhibition by this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

Note: The IC50 values are dependent on the assay conditions and duration of treatment. It is crucial to report these parameters alongside the data.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V positive) |

| MCF-7 | e.g., 10 | e.g., 48 | Data not available |

| PC-3 | e.g., 10 | e.g., 48 | Data not available |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of research findings. The following are key experimental methodologies for investigating the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling proteins.

Materials:

-

Treated and untreated cancer cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation status.

Visualizing Cellular Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams are provided in the DOT language for use with Graphviz.

References

Application Notes and Protocols for Western Blot Analysis of WAY-655978 Target Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-655978 is a potent inhibitor of several protein kinases, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway that regulates a wide array of cellular processes such as proliferation, differentiation, and survival.[1][2][3][4][5] The activation of ERK1/2 is dependent on its phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). Therefore, assessing the phosphorylation status of ERK1/2 is a reliable method to determine its activation state and the efficacy of inhibitors like this compound.

This document provides a detailed protocol for the detection and quantification of ERK1/2 phosphorylation using western blotting, a widely used technique for this purpose.[6][7] The protocol is designed to guide researchers in setting up and performing experiments to evaluate the inhibitory effect of this compound on the ERK/MAPK signaling pathway.

Signaling Pathway

The ERK/MAPK signaling pathway is a multi-tiered cascade that transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. The core of this pathway consists of a series of protein kinases: a MAP Kinase Kinase Kinase (MAPKKK, e.g., Raf), a MAP Kinase Kinase (MAPKK, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[3][4][5] Upon stimulation by various extracellular signals such as growth factors, MEK1/2 phosphorylates ERK1/2 at the aforementioned threonine and tyrosine residues, leading to its activation.[3] Activated ERK1/2 then translocates to the nucleus to phosphorylate and activate various transcription factors. This compound, as an ERK inhibitor, is expected to block this phosphorylation event.

Experimental Protocol

This protocol outlines the steps for a western blot experiment to measure the effect of this compound on ERK1/2 phosphorylation.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog # (Example) |

| Primary Antibodies | ||

| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology | #9101 |

| p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology | #9102 |

| β-Actin Antibody | Cell Signaling Technology | #4967 |

| Secondary Antibody | ||

| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 |

| Reagents | ||

| Cell Lysis Buffer (e.g., RIPA Buffer) | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer | Bio-Rad | 1610747 |

| Precast Polyacrylamide Gels (e.g., 4-20%) | Bio-Rad | 4561096 |

| PVDF Membrane | Millipore | IPFL00010 |

| 5% (w/v) Bovine Serum Albumin (BSA) in TBST | - | - |

| Tris-Buffered Saline with Tween-20 (TBST) | - | - |

| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific | 32106 |

| This compound | MedChemExpress | HY-101457 |

Experimental Workflow

Detailed Methodology

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A549) at an appropriate density and allow them to attach overnight.

-

For experiments investigating stimulated ERK phosphorylation, serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a desired duration (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

-

To induce ERK phosphorylation, stimulate the cells with a known activator, such as Epidermal Growth Factor (EGF) at 100 ng/mL for 10-15 minutes, in the presence or absence of this compound.

-

-

Cell Lysis:

-

After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) to each lysate to a final concentration of 1x.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein from each sample into the wells of a precast polyacrylamide gel (e.g., 4-20% Tris-glycine gel).

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.

-

-

Blocking:

-

Block the membrane in 5% (w/v) BSA in TBST for 1 hour at room temperature with gentle agitation to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against phospho-ERK1/2 (e.g., 1:1000 to 1:2000) in 5% BSA in TBST.

-

Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Dilute the HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000) in 5% BSA in TBST.

-

Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed.

-

Wash the membrane in a stripping buffer (e.g., a low pH glycine-based buffer) to remove the primary and secondary antibodies.

-

After stripping, wash the membrane thoroughly with TBST and block again as described in step 7.

-

Incubate the membrane with a primary antibody against total ERK1/2 (to confirm equal loading of the target protein) and subsequently with a loading control antibody (e.g., β-actin or GAPDH).

-

Repeat steps 9 and 10 for detection.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2, total ERK1/2, and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. Further normalization to the loading control can also be performed.

-

Calculate the percentage of inhibition of ERK1/2 phosphorylation by this compound relative to the stimulated control.

-

Data Presentation

The quantitative data obtained from the western blot analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of this compound on ERK1/2 Phosphorylation

| Treatment Group | This compound Conc. (µM) | p-ERK1/2 Intensity (Arbitrary Units) | Total ERK1/2 Intensity (Arbitrary Units) | Normalized p-ERK1/2 / Total ERK1/2 Ratio | % Inhibition of Phosphorylation |

| Untreated Control | 0 | Value | Value | Value | N/A |

| Vehicle Control (DMSO) + Stimulant | 0 | Value | Value | Value | 0 |

| This compound + Stimulant | 0.1 | Value | Value | Value | Value |

| This compound + Stimulant | 1 | Value | Value | Value | Value |

| This compound + Stimulant | 10 | Value | Value | Value | Value |

Note: "Stimulant" refers to the agent used to induce ERK phosphorylation, such as EGF. The values in the table are placeholders and should be replaced with experimental data.

Conclusion

This application note provides a comprehensive protocol for the investigation of this compound's effect on its target, ERK1/2, through the analysis of phosphorylation status by western blotting. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, facilitating the characterization of this compound's inhibitory activity and its potential as a therapeutic agent. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. abeomics.com [abeomics.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-Based Assays Measuring WAY-655978 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction